3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine
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Overview
Description
3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine is an organic compound with the molecular formula C4H6BrN3S and a molecular weight of 208.08 g/mol It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and one bromine atom
Preparation Methods
The synthesis of 3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-bromo-1,2,4-thiadiazole with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
3-Bromo-1,2,4-thiadiazole: Lacks the dimethylamine group, resulting in different chemical and biological properties.
N,N-Dimethyl-1,2,4-thiadiazol-5-amine:
The presence of both the bromine atom and the dimethylamine group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c1-8(2)4-6-3(5)7-9-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUOYFCOBJJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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